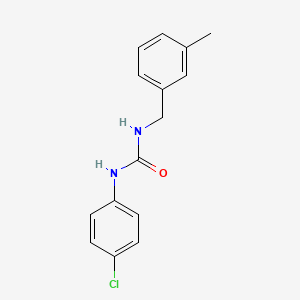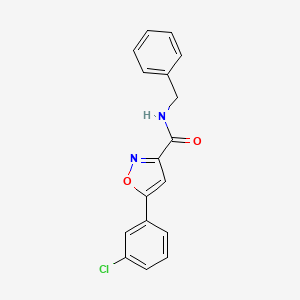
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in the mid-1970s and has since been studied for its potential pharmacological properties. CMU has been found to have an effect on the central nervous system, specifically on the opioid receptors.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been studied for its potential pharmacological properties, specifically for its effect on the opioid receptors. It has been found to have a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been used in research to study the opioid system and its role in pain management, addiction, and mood disorders.
Wirkmechanismus
N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to this receptor, N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea can produce analgesic and euphoric effects. It also has an effect on the delta-opioid receptor, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
The binding of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea to the mu-opioid receptor results in the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of dopamine, which is associated with the rewarding effects of opioids. N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea has been found to produce analgesic effects in animal models of pain and has been shown to be effective in reducing opioid withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea in lab experiments is its high affinity for the mu-opioid receptor, which allows for precise targeting of this receptor. It is also relatively easy to synthesize and has been used in a variety of research settings. However, one limitation is that N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea is not selective for the mu-opioid receptor and also binds to other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea. One area of research is the development of more selective agonists for the mu-opioid receptor, which could potentially lead to the development of safer and more effective pain medications. Another direction is the study of the role of the delta-opioid receptor in mood disorders and the potential therapeutic effects of targeting this receptor. Additionally, the use of N-(4-chlorophenyl)-N'-(3-methylbenzyl)urea in combination with other compounds could lead to the development of novel treatments for opioid addiction and withdrawal.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-3-2-4-12(9-11)10-17-15(19)18-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTAQFKDHLLYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4462211.png)
![1-(ethylsulfonyl)-N-[(2-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B4462238.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4462246.png)
![2-methoxy-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4462251.png)
![3-(3-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462259.png)
![4-[ethyl(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4462261.png)
![3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462262.png)
![1-(4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzoyl)azepane](/img/structure/B4462268.png)
![7-cyclopropyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4462280.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4462289.png)
![N~2~-(3-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4462296.png)
![4-methyl-2-(1-pyrrolidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4462302.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-4-piperidinyl)ethyl]propanamide](/img/structure/B4462305.png)
